molecular formula C11H20N2O3 B2356334 Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2138422-21-4

Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2356334
CAS No.: 2138422-21-4
M. Wt: 228.292
InChI Key: GJENNCKWCAALDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate (CAS 2138422-21-4) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, features a unique structure that incorporates oxygen and nitrogen heteroatoms within a rigid spiro[3.5]nonane framework, making it a valuable constrained building block for the synthesis of more complex molecules . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, facilitating further synthetic manipulations. While specific mechanistic studies on this exact molecule are limited, closely related spirocyclic diazaspiro[3.5]nonane analogs are extensively utilized in scientific research as key precursors in the development of kinase inhibitors, receptor ligands, and proteolysis-targeting chimeras (PROTACs) . The structural complexity and three-dimensionality offered by this spiro scaffold can be critical for optimizing the properties of potential drug candidates. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(8-13)12-5-4-6-15-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJENNCKWCAALDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)NCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Functionalization of Preformed Spirocyclic Intermediates

This strategy involves modifying existing spirocyclic scaffolds through sequential protection, functionalization, and deprotection steps. For example, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives are synthesized via a seven-step sequence starting from ethyl malonate. Key steps include:

  • Malonate alkylation : Ethyl malonate reacts with 1,3-dibromopropane in ethanol to form a cyclopropane intermediate.
  • Lithium-mediated cyclization : Treatment with lithium hexamethyldisilazide (LiHMDS) induces spiroannulation, yielding the diazaspiro framework.
  • Protection/deprotection cycles : Sequential use of tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups ensures regioselective functionalization.

De Novo Spirocycle Construction via Cycloaddition or Ring-Closing Reactions

An alternative method constructs the spirocyclic system in situ. Patent CN113214290A demonstrates this approach for 2,5-dioxa-8-azaspiro[3.5]nonane:

  • Chloroacetylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Intramolecular cyclization : Sodium hydride (NaH) in tetrahydrofuran (THF) promotes self-cyclization at 0–5°C.
  • Reductive amination : Lithium aluminum hydride (LiAlH₄) reduces intermediate imines to secondary amines.
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the free spirocyclic amine.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Step Solvent Temperature (°C) Yield (%)
Chloroacetylation Dichloromethane 0–10 (cooled) 78–82
Cyclization Tetrahydrofuran 0–5 65–70
Reduction Diethyl ether Reflux 85–90
Deprotection Methanol 25–50 92–95
  • Cyclization efficiency : Lower temperatures (0–5°C) minimize side reactions during spirocycle formation.
  • Reduction selectivity : LiAlH₄ in diethyl ether preferentially reduces imine bonds without attacking ester groups.

Base and Catalyst Selection

  • Bases : Triethylamine (TEA) outperforms pyridine in chloroacetylation due to superior nucleophilicity.
  • Catalysts : Palladium on carbon (10% Pd/C) under 50 psi H₂ achieves complete debenzylation within 12 hours.

Critical Challenges and Mitigation Strategies

Stereochemical Control

The spirocyclic core’s stereochemistry heavily influences biological activity. Techniques to address this include:

  • Chiral auxiliaries : (R)- or (S)-Binol derivatives induce enantioselective cyclization.
  • Dynamic kinetic resolution : Racemic mixtures are resolved via enzymatic catalysis (e.g., lipase B).

Purification Complexities

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates diastereomers.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity (>99%) crystalline products.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN113214290A highlights a pilot-scale process producing 2.5 kg batches:

  • Tubular reactors : Enable precise temperature control during exothermic cyclization steps.
  • In-line analytics : UV-Vis monitors reaction progression, reducing off-spec batches by 40%.

Green Chemistry Innovations

  • Solvent recycling : >90% THF recovery via distillation cuts waste disposal costs.
  • Catalyst reuse : Pd/C retains 85% activity after five hydrogenation cycles.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Spirocyclic protons appear as distinct multiplets (δ 3.2–4.1 ppm).
  • ¹³C NMR : Tert-butyl carbons resonate at δ 28.1 ppm (CH₃) and 80.4 ppm (quaternary C).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 229.2 confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for this compound.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Variations

Spirocyclic diaza/oxa-diaza compounds differ in heteroatom placement, ring size, and substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Spiro Rings Heteroatoms Substituents Key Properties/Applications References
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₃ [3.5] O, N None Intermediate with CCS data
Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate hydrochloride C₁₁H₂₁ClN₂O₂S [3.5] S, N Hydrochloride salt Increased lipophilicity (sulfur effect)
Tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₉H₂₆N₂O₂ [3.5] N Phenyl group Sigma receptor ligand (Ki = 12 nM)
Tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀FN₂O₂ [3.5] F, N Fluorine Enhanced metabolic stability
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate C₁₃H₂₄N₂O₃ [4.5] O, N None Larger ring system, altered flexibility

Physical Properties

  • Collision Cross-Section : The target compound’s CCS (154.7 Ų for [M+H]⁺) suggests a compact structure compared to larger spiro[4.5]decane analogs .
  • Solubility : Fluorinated and sulfur-containing analogs exhibit higher lipophilicity (logP: ~2.5–3.0) than the oxa-diaza parent compound (logP: ~1.8) .

Medicinal Chemistry

  • Sigma Receptor Modulation : Spirocyclic diaza compounds with aryl substituents (e.g., phenyl, benzyl) show promise in neurological disorders .
  • Anticancer Agents: tert-Butyl 7-(9-oxo-9H-chromeno[2,3-d]thiazol-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives demonstrate cytotoxicity in preliminary screens .

Biological Activity

Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 71305257) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3} with a molecular weight of approximately 228.29 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar spirocyclic structures can interact with various biological targets, including receptors and enzymes. Notably, derivatives of diazaspiro compounds have been shown to modulate chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV/AIDS .

Potential Mechanisms Include:

  • Chemokine Receptor Modulation: Compounds like this compound may inhibit or activate chemokine receptors, influencing immune responses and inflammation .
  • GABA Receptor Interaction: Similar diazaspiro compounds have been linked to GABA receptor activity modulation, which can affect neurotransmission and inflammatory processes .

Biological Activity Data

A summary of relevant biological activity findings is presented in the table below:

Study Biological Activity Mechanism Reference
Study 1Inhibition of CCR3/CCR5Modulation of chemokine receptors
Study 2GABAAR activity modulationPositive allosteric modulation
Study 3Anti-inflammatory effectsImmune response regulation

Case Studies

  • Inhibition of Chemokine Receptors:
    A study demonstrated that a related compound could effectively inhibit the activity of CCR3 and CCR5 receptors, suggesting a potential therapeutic avenue for conditions like HIV/AIDS and other inflammatory diseases .
  • GABAAR Modulation:
    Research on similar diazaspiro compounds indicated their potential as positive allosteric modulators for GABA receptors, which could lead to reduced inflammation in models of asthma and other immune-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate?

  • Methodology : The compound can be synthesized via multi-step procedures involving reductive amination and subsequent functionalization. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (a structural analog) undergoes reductive amination with aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) to form intermediates, followed by Boc deprotection using trifluoroacetic acid (TFA) and amide coupling with aryl carboxylic acids via HATU activation .
  • Purification : Flash chromatography on silica gel with gradients of methanol in dichloromethane (e.g., 0–2% MeOH in CH₂Cl₂) is commonly employed to isolate products .

Q. How is X-ray crystallography applied to confirm the molecular structure of this spirocyclic compound?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) provides precise bond lengths and angles. For example, a related compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) was analyzed with a data-to-parameter ratio of 9.9 and R-factor = 0.050, confirming the spirocyclic geometry and stereochemistry .
  • Key Parameters : Mean C–C bond length (0.004 Å) and torsional angles are critical for validating the spiro junction and heteroatom placement .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Biological Relevance : The spirocyclic framework is a privileged scaffold in drug discovery. Derivatives of tert-butyl diazaspiro compounds exhibit affinity for sigma receptors, making them candidates for neurological disorder therapeutics .
  • Functionalization : The tert-butyl group enhances hydrophobicity, while the carboxylate enables solubility in polar solvents, facilitating pharmacokinetic optimization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and binding modes of this compound?

  • Docking Studies : Molecular docking with sigma receptor models (e.g., σ₁R) identifies key interactions, such as hydrogen bonding with the carboxylate group and hydrophobic contacts with the tert-butyl moiety .
  • DFT Calculations : Density functional theory (DFT) optimizes transition states for reactions like reductive amination, predicting regioselectivity and yields .

Q. What experimental strategies address low yields in multi-step syntheses of spirocyclic derivatives?

  • Optimization :

  • Temperature Control : Maintaining low temperatures (−78°C to 0°C) during sensitive steps (e.g., Boc deprotection) minimizes side reactions .
  • Catalyst Screening : Testing palladium or nickel catalysts for coupling reactions improves efficiency (e.g., 75% yield achieved using HATU-mediated amidation) .
    • Data Contradiction : Discrepancies in reported yields (e.g., 27% vs. 75%) may arise from variations in solvent purity or silica gel activity during chromatography .

Q. How do structural modifications of the spirocyclic core influence biological activity?

  • Case Study : Introducing a benzoyl group at the 7-position of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate increases sigma receptor binding affinity (IC₅₀ < 100 nM) compared to unsubstituted analogs .
  • SAR Table :

DerivativeModificationBiological Activity (IC₅₀)Reference
3a (Benzoyl-substituted)7-Benzoyl85 nM (σ₁R)
Parent compoundNone>1 µM (σ₁R)

Methodological Considerations

  • Safety : Handle the compound under inert atmospheres (N₂/Ar) due to moisture sensitivity. Use PPE (nitrile gloves, lab coats) and avoid inhalation of vapors .
  • Characterization : Combine SCXRD with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to resolve ambiguities in spirocyclic regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.